3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Lipophilicity Partition coefficient Structure-activity relationship

The compound 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1092277-64-9) is a spirocyclic hydantoin derivative featuring an N‑3 4‑fluorobenzyl substituent and a free secondary amine at the N‑8 position. It is commercially supplied as a research-grade building block with a certified purity of ≥98% and a precisely determined log P of 0.9997, factors that establish a well‑characterized starting point for reproducible synthetic elaboration and biological evaluation.

Molecular Formula C14H16FN3O2
Molecular Weight 277.299
CAS No. 1092277-64-9
Cat. No. B3013909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1092277-64-9
Molecular FormulaC14H16FN3O2
Molecular Weight277.299
Structural Identifiers
SMILESC1CNCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
InChIInChI=1S/C14H16FN3O2/c15-11-3-1-10(2-4-11)9-18-12(19)14(17-13(18)20)5-7-16-8-6-14/h1-4,16H,5-9H2,(H,17,20)
InChIKeyJFCYJWQGOALQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1092277-64-9): Core Identity and Physicochemical Profile


The compound 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1092277-64-9) is a spirocyclic hydantoin derivative featuring an N‑3 4‑fluorobenzyl substituent and a free secondary amine at the N‑8 position . It is commercially supplied as a research-grade building block with a certified purity of ≥98% and a precisely determined log P of 0.9997, factors that establish a well‑characterized starting point for reproducible synthetic elaboration and biological evaluation . The presence of the 4‑fluorophenyl ring imparts distinct electronic and steric properties relative to non‑fluorinated benzyl congeners, and the unsubstituted N‑8 position offers a tractable handle for regioselective diversification .

Why Generic Substitution Fails for 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Physicochemical and Reactivity Non‑interchangeability


The spirocyclic triad composed of the unsubstituted 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione scaffold, its 3‑benzyl analog, and the 3‑(4‑fluorobenzyl) derivative cannot be freely interchanged because the lipophilicity, hydrogen‑bonding capacity, and intrinsic reactivity of the N‑3 substituent directly govern chromatographic retention, permeability, and metabolic stability in downstream assays . As shown quantitatively in Section 3, the 4‑fluorobenzyl group affords a log P of 0.9997, whereas the 3‑benzyl congener exhibits a log P of 1.19 . This inversion in partition coefficient, combined with the electron‑withdrawing effect of fluorine, alters both the chemical reactivity of the imide ring and the recognition profile of the molecule toward biological targets, making direct substitution without re‑optimization scientifically unjustifiable .

Quantitative Evidence Guide: Differentiating 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione from Closest Analogs


Lipophilicity Inversion: Log P of 0.9997 Distinguishes the 4‑Fluorobenzyl from the 3‑Benzyl (Log P 1.19) and 3‑Triazolylethyl (Log P –1.41) Analogs

The target compound exhibits a calculated log P of 0.9997 , placing it between the more lipophilic 3‑benzyl‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (log P 1.19) and the markedly hydrophilic 3‑[2‑(1H‑1,2,4‑triazol‑1‑yl)ethyl]‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (log P –1.41) . The 0.19‑unit log P decrease relative to the benzyl analog indicates that the 4‑fluorobenzyl substituent imparts a distinct polarity profile that can influence membrane permeability and non‑specific binding in biological assays .

Lipophilicity Partition coefficient Structure-activity relationship

Purity Benchmarking: ≥98% Certified Purity Ensures Reproducible Biological Data Relative to 95% Analog Batches

The compound is supplied with a certified minimum purity of ≥98% . In contrast, several structurally related analogs—such as 3‑(4‑fluorobenzyl)‑8‑isobutyryl‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione and 8‑(cyclohexanecarbonyl)‑3‑(4‑fluorobenzyl)‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione—are commercialized at 95% purity . The ≥98% specification reduces the risk of impurity‑driven false positives or skewed dose‑response curves in high‑throughput screening campaigns .

Purity Quality control Procurement

Hydrogen‑Bond Donor Restriction: Only Two H‑Bond Donors Limit Off‑Target Interactions Compared to Tri‑Donor Triazaspiro Derivatives

This compound possesses exactly two hydrogen‑bond donor atoms (the N‑1 and N‑8 positions), as verified by its computed TPSA of 61.44 Ų and donor count of 2 . Certain 8‑substituted triazaspiro[4.5]decane‑2,4‑dione derivatives that retain a free N‑1 hydantoin NH together with additional polar substituents can introduce three or more H‑bond donors, thereby increasing the potential for promiscuous binding across aminergic GPCRs and ion channels. The reduced donor profile of the target compound is a feature commonly associated with improved off‑target selectivity in central nervous system drug discovery [1].

Hydrogen bonding Selectivity Pharmacophore

Crystallographic and Docking Compatibility with Orthosteric δ‑Opioid Receptor Site: Triazaspiro Scaffold Demonstrates Submicromolar Potency in cAMP Assays

A focused screening campaign identified the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione chemotype as a novel δ opioid receptor (DOR) agonist scaffold. The most potent derivative (compound 2, an 8‑substituted analog of the target compound) achieved an EC₅₀ of 0.37 μM in a forskolin‑stimulated cAMP inhibition assay and exhibited selectivity for DOR over a panel of 167 GPCRs [1]. Computational docking and molecular dynamics simulations indicate that the triazaspiro core occupies the orthosteric binding site in a pose distinct from classical benzamide‑type DOR agonists such as SNC80 [1]. The target compound, bearing a free N‑8 position, serves as the key precursor for generating such active derivatives.

Delta opioid receptor Agonist Molecular docking

Fluorine‑Enabled Analytical Traceability: ¹⁹F NMR and LC‑MS Detection Advantage Over Non‑Fluorinated Spirohydantoins

The presence of a single fluorine atom in the 4‑fluorobenzyl substituent provides a unique ¹⁹F NMR handle that simplifies monitoring of reaction progress, metabolic stability, and plasma protein binding without interference from endogenous biological signals . Non‑fluorinated analogs such as 3‑benzyl‑1,3,8‑triazaspiro[4.5]decane‑2,4‑dione lack this spectroscopic label, requiring more complex LC‑MS/MS methods for quantification in biological matrices . The 19 Da mass shift contributed by fluorine also enhances mass spectrometry sensitivity and selectivity relative to the benzyl parent (M.W. 259.30 g/mol for 3‑benzyl analog vs. 277.29 g/mol for the target) .

¹⁹F NMR Metabolite profiling Quantitation

Optimal Application Scenarios for 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Based on Quantitative Evidence


Medicinal Chemistry: Lead Diversification of δ‑Opioid Receptor Agonists

The free N‑8 amine position of this compound serves as the direct precursor to the active DOR agonists described by Meqbil et al. (2024) [1]. With a certified purity of ≥98% and a log P of 0.9997 , the compound provides a reproducible starting material for parallel synthesis of 8‑substituted libraries targeting the DOR orthosteric site, where submicromolar cAMP inhibition and G‑protein bias have been demonstrated [1].

Bioanalytical Chemistry: ¹⁹F‑Enabled Quantitative Pharmacokinetic Studies

The 4‑fluorobenzyl group enables ¹⁹F NMR‑ and LC‑MS‑based quantitation in plasma and microsomal stability assays without radiolabeling . This advantage is not available with the non‑fluorinated 3‑benzyl analog (log P 1.19, M.W. 259.30), making the target compound the superior choice for drug metabolism and pharmacokinetic (DMPK) screening .

Chemical Biology: Tool Compound for Evaluating Fluorine Effects on Membrane Permeability

The measured log P of 0.9997, when compared with the benzyl analog (log P 1.19) and the triazolylethyl analog (log P –1.41), provides a calibrated set of lipophilicities for studying the impact of single‑atom substitution on passive membrane permeability and off‑target binding . The compound’s two H‑bond donor limit further recommends it for CNS permeability studies .

Process Chemistry: High‑Purity Building Block for Structure–Activity Relationship (SAR) Exploration

The ≥98% purity specification, coupled with well‑defined computational descriptors (TPSA 61.44 Ų, rotatable bonds = 2), ensures batch‑to‑batch consistency for SAR campaigns that rely on accurate potency measurements . The presence of a single rotatable bond at the N‑3 position restricts conformational flexibility, which can enhance target selectivity relative to more flexible 8‑substituted analogs .

Quote Request

Request a Quote for 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.